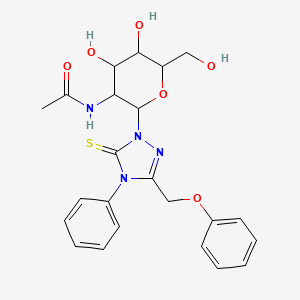
N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(3-(phenoxymethyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)tetrahydro-2H-pyran-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(3-(phenoxymethyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)tetrahydro-2H-pyran-3-yl)acetamide is a useful research compound. Its molecular formula is C23H26N4O6S and its molecular weight is 486.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(3-(phenoxymethyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)tetrahydro-2H-pyran-3-yl)acetamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring and multiple hydroxyl groups, which may contribute to its biological activity. The presence of phenoxymethyl and thioxo groups suggests potential interactions with biological targets.
Anticancer Potential
Several studies have highlighted the anticancer properties of triazole-containing compounds. They often function by inhibiting cell proliferation and inducing apoptosis in cancer cells. A study on related thiosemicarbazone complexes revealed cytotoxic effects against human cancer cell lines, indicating that N-(4,5-dihydroxy...) may also exhibit such activity.
The proposed mechanism for similar compounds involves the disruption of cellular processes through the inhibition of key enzymes or pathways. For example:
- Inhibition of Cell Wall Synthesis : Compounds that interact with penicillin-binding proteins (PBPs) can disrupt bacterial cell wall synthesis.
- Apoptosis Induction : Many triazole derivatives induce apoptosis via mitochondrial pathways.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that triazole derivatives showed significant activity against Staphylococcus aureus and Escherichia coli. The compound's structural features could enhance its binding affinity to bacterial targets.
- Cytotoxicity in Cancer Cells : In vitro tests on similar thiosemicarbazone complexes revealed IC50 values in the micromolar range against various cancer cell lines. These findings suggest that N-(4,5-dihydroxy...) could be evaluated for its cytotoxic potential in further studies.
Data Tables
| Activity Type | Compound Class | Observed Effect |
|---|---|---|
| Antimicrobial | Triazole Derivatives | Effective against Gram-positive bacteria |
| Anticancer | Thiosemicarbazones | Induces apoptosis in cancer cells |
| Enzyme Inhibition | Various | Disruption of metabolic pathways |
Propriétés
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[3-(phenoxymethyl)-4-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl]oxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S/c1-14(29)24-19-21(31)20(30)17(12-28)33-22(19)27-23(34)26(15-8-4-2-5-9-15)18(25-27)13-32-16-10-6-3-7-11-16/h2-11,17,19-22,28,30-31H,12-13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGDDQDQHVREQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N2C(=S)N(C(=N2)COC3=CC=CC=C3)C4=CC=CC=C4)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














